

## what is SL-25.1188

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Compound of Interest

Compound Name: SL-25.1188

Cat. No.: B1681814

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An In-depth Technical Guide to **SL-25.1188**: A Potent and Reversible MAO-B Inhibitor for PET Neuroimaging

## Introduction

**SL-25.1188** is a potent and selective, reversible inhibitor of monoamine oxidase B (MAO-B). Its carbon-11 labeled counterpart, [11C]SL25.1188, has emerged as a promising radioligand for in vivo quantification of MAO-B levels in the human brain using positron emission tomography (PET).[1][2] This technical guide provides a comprehensive overview of **SL-25.1188**, including its chemical properties, mechanism of action, and its application in neuroimaging, tailored for researchers, scientists, and drug development professionals.

#### **Chemical Properties:**

Property	Value
Chemical Name	(S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)-benzo[d]isoxazol-3-yl]-oxazolidin-2-one
CAS Number	185835-97-6
Molecular Formula	C16H17F3N2O5
Molecular Weight	374.31 g/mol

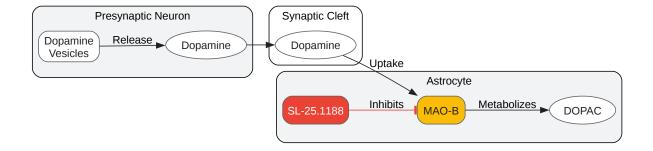
# **Mechanism of Action**



**SL-25.1188** functions as a competitive and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily located on the outer mitochondrial membrane of astrocytes in the brain. MAO-B is responsible for the oxidative deamination of several key neurotransmitters, including dopamine. By inhibiting MAO-B, **SL-25.1188** effectively increases the synaptic availability of these neurotransmitters. This mechanism is of significant interest in the study of various neurological and psychiatric disorders where MAO-B is implicated, such as Parkinson's disease, Alzheimer's disease, and major depressive disorder.[3]

# **Signaling Pathway of MAO-B Inhibition**

The following diagram illustrates the simplified signaling pathway affected by the inhibition of MAO-B by **SL-25.1188**.



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MAO-B Inhibition by SL-25.1188

# **Quantitative Data**

The following tables summarize the key quantitative data for **SL-25.1188** and its radiolabeled form, [11C]SL25.1188.

Table 1: In Vitro Binding Affinity (Ki)[4]



Target	Ki (nM)
Human MAO-B	2.9
Rat MAO-B	8.5

Table 2: [11C]SL25.1188 Human PET Study - Regional Brain Distribution Volumes (VT)[5]

Brain Region	Mean VT
Striatum	10.3
Thalamus	10.9
Hippocampus	8.9
Temporal Cortex	7.7
Occipital Cortex	7.2
Parietal Cortex	7.4
Frontal Cortex	7.4
White Matter	7.4
Pons	6.1

Table 3: [11C]SL25.1188 Human PET Study - Pharmacokinetics[1][6]

Parameter	Value
Peak Brain Uptake (Caudate)	5.5 SUV
Time to Peak	2-6 minutes
Parent Compound in Plasma at 90 min	80%

# Experimental Protocols Radiosynthesis of [11C]SL25.1188



A notable advancement in the production of [11C]SL25.1188 is the use of [11C]CO2 fixation, which avoids the use of hazardous [11C]phosgene.[2][7]

#### Protocol Outline:

- [11C]CO2 Production: Carbon-11 is produced in a cyclotron and converted to [11C]CO2.
- One-Pot Reaction: The [11C]CO2 is trapped in a solution containing the precursor, (S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy) benzo[d]isoxazol-3-ylamino]propan-2-ol, and a non-nucleophilic base.
- Intramolecular Cyclization: An intramolecular cyclization reaction is initiated to form the oxazolidinone ring, incorporating the carbon-11.
- Purification: The resulting [11C]SL25.1188 is purified using high-performance liquid chromatography (HPLC).
- Formulation: The purified product is formulated in a sterile solution for intravenous injection.

## **Human PET Imaging Protocol**

The following is a generalized protocol based on published human studies.[1][6]

#### **Subject Preparation:**

- Subjects undergo a physical and neurological examination.
- A custom-fitted thermoplastic mask is created for each subject to minimize head movement during the scan.

#### PET Scan Procedure:

- An intravenous line is inserted for the injection of the radiotracer and for arterial blood sampling.
- A transmission scan is performed for attenuation correction.
- [11C]SL25.1188 (typically 7.2 to 10.5 mCi) is injected intravenously as a bolus.



- A dynamic PET scan is acquired for 90 minutes.
- Arterial blood samples are collected throughout the scan to measure the input function (the concentration of the radiotracer in arterial plasma over time).

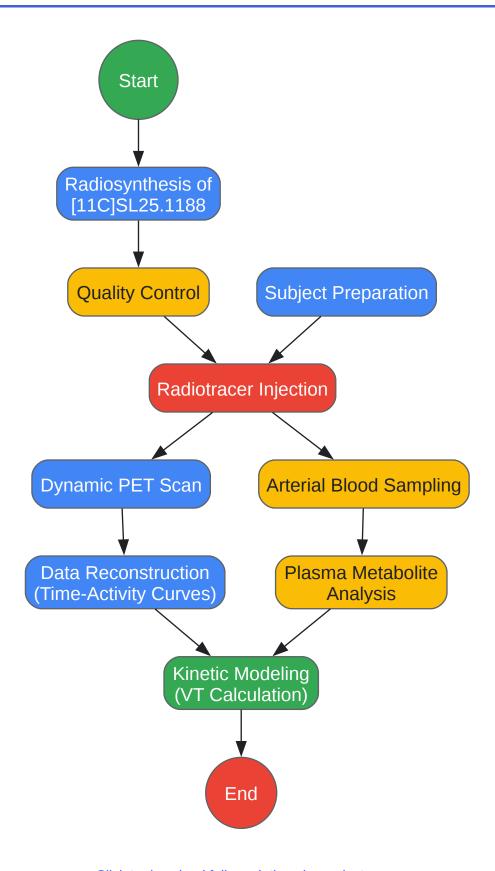
#### Data Analysis:

- The PET data is reconstructed to generate time-activity curves (TACs) for various brain regions of interest.
- The arterial blood data is analyzed to determine the parent radiotracer concentration over time.
- Kinetic modeling, typically a two-tissue compartment model (2-TCM), is applied to the TACs and the arterial input function to estimate the total distribution volume (VT) in each brain region.[1][6]

# **Experimental Workflow**

The diagram below outlines the general workflow for a preclinical or clinical study involving [11C]SL25.1188 PET.





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[11C]SL25.1188 PET Experimental Workflow



### Conclusion

**SL-25.1188** is a valuable research tool for the in vivo investigation of MAO-B in the human brain. Its high affinity and selectivity, coupled with the favorable pharmacokinetic properties of its radiolabeled form, [11C]SL25.1188, make it an excellent choice for PET imaging studies in neuroscience and drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this important compound.

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